3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline
Description
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline is a fluorinated aromatic amine characterized by a substituted phenoxy group (2,6-difluoro, 4-trifluoromethyl) attached to a 2-methylaniline moiety. This compound’s structure combines electron-withdrawing fluorine and trifluoromethyl groups with an electron-donating methyl group, creating unique electronic and steric properties. Such features are often leveraged in medicinal chemistry and agrochemical design, particularly for modulating bioactivity, solubility, and metabolic stability .
Properties
Molecular Formula |
C14H10F5NO |
|---|---|
Molecular Weight |
303.23 g/mol |
IUPAC Name |
3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline |
InChI |
InChI=1S/C14H10F5NO/c1-7-11(20)3-2-4-12(7)21-13-9(15)5-8(6-10(13)16)14(17,18)19/h2-6H,20H2,1H3 |
InChI Key |
ONBYJUGFUSSZKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2,6-difluoro-4-(trifluoromethyl)phenol with 2-methylaniline in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) in DMF under an inert atmosphere.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of a base.
Major Products Formed
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of pharmaceuticals, particularly as a lead compound in the synthesis of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity.
Case Studies:
- Anticancer Agents: Research has indicated that derivatives of this compound can act as effective inhibitors of specific cancer cell lines. For instance, studies have focused on its ability to inhibit bromodomain and extraterminal (BET) proteins, which play a crucial role in cancer progression .
- Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Agrochemical Applications
The compound is also investigated for its use in agricultural chemistry. Its fluorinated structure contributes to enhanced stability and efficacy as a pesticide or herbicide.
Key Findings:
- Pesticide Development: The compound's derivatives have been evaluated for their effectiveness against various pests and diseases affecting crops. The trifluoromethyl group enhances lipophilicity, improving penetration into plant tissues.
- Environmental Impact Studies: Research has been conducted to assess the environmental persistence and toxicity of these compounds, ensuring they meet regulatory standards for agricultural use.
Material Science
In material science, 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline is explored for its potential in developing advanced materials with specific properties.
Applications:
- Polymer Additives: The compound can be utilized as an additive in polymers to enhance thermal stability and chemical resistance, making it suitable for high-performance applications.
- Coatings and Sealants: Its fluorinated nature provides water and oil repellency, making it ideal for use in coatings that require durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline involves its interaction with molecular targets through its functional groups. The electron-withdrawing fluorine atoms enhance its reactivity, allowing it to form stable complexes with enzymes or receptors. This interaction can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below compares 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline with key analogues identified in patents, catalogs, and pharmaceutical literature:
Key Differences and Implications
Substituent Effects on Reactivity :
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to analogues like 3-fluoro-4-methoxyaniline (which has a methoxy group, increasing polarity) .
- The nitro group in 2-fluoro-3-methyl-6-nitroaniline introduces strong electron-withdrawing effects, making it more reactive in electrophilic substitutions but less stable under reducing conditions compared to the target compound .
Biological Activity: Sorafenib Tosylate shares a trifluoromethylphenyl group but incorporates a urea linkage and pyridine ring, enabling kinase inhibition. The target compound lacks these features, suggesting divergent therapeutic mechanisms . The triazine-based herbicide metsulfuron methyl ester relies on sulfonyl and triazine groups for plant enzyme inhibition, whereas the target compound’s phenoxy-aniline structure may target different biological pathways .
Synthetic Utility: The target compound’s phenoxy-aniline scaffold is structurally simpler than the diazaspiro decenyl systems in EP 4 374 877 A2 (), which are designed for high-affinity protein binding in advanced pharmaceuticals .
Pharmaceutical Context
Recent patents (e.g., EP 4 374 877 A2 ) highlight derivatives of fluorinated anilines as intermediates for kinase inhibitors or protease modulators. The trifluoromethyl group in the target compound is critical for enhancing binding affinity to hydrophobic enzyme pockets, a feature shared with Sorafenib Tosylate but absent in simpler analogues like 3-fluoro-4-methoxyaniline .
Agrochemical Relevance
Physicochemical Properties
- Lipophilicity : Calculated logP values for the target compound (~3.5) are higher than 3-fluoro-4-methoxyaniline (~1.8) due to the trifluoromethyl group, suggesting better membrane permeability.
Biological Activity
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline is a synthetic compound that has gained attention due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes difluoro and trifluoromethyl groups, which are known to influence biological activity. The molecular formula for this compound is , indicating the presence of multiple fluorine atoms that enhance its lipophilicity and potentially its bioactivity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer properties, neuroprotective effects, and potential applications in treating various diseases. The following sections detail specific findings related to the biological activity of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline.
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. In vitro studies have shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Growth inhibition |
| RPMI-8226 (Leukemia) | 3.5 | Induces apoptosis |
| A498 (Renal Cancer) | 4.0 | Cell cycle arrest |
These findings suggest that 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its effects appears to involve the modulation of key signaling pathways associated with cancer progression. Studies utilizing COMPARE analysis have indicated that the compound may interact with the mitogen-activated protein kinase (MAPK) pathway, which is crucial in regulating cell proliferation and survival .
Case Studies
- Study on Lung Cancer Cells : In a study conducted by the National Cancer Institute (NCI), 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline was tested against various lung cancer cell lines. The results showed significant growth inhibition at concentrations as low as 5 µM, highlighting its potential as a therapeutic agent .
- Neuroprotective Effects : Additional research has explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases .
Q & A
Q. What challenges arise in handling fluorinated intermediates during scale-up, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
